2,6-dipyridin-2-ylpyridine-4-carbaldehyde

Description

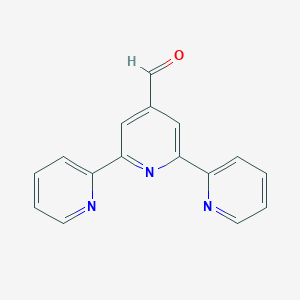

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMKUPMTILFZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460975 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108295-45-0 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

An In-depth Technical Guide on the Synthesis and Characterization of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

Introduction

This compound, also systematically named [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a significant derivative of the terpyridine family of compounds.[1] As a polypyridyl ligand, it is composed of a central pyridine ring functionalized with an aldehyde group at the 4-position and substituted with two pyridyl groups at the 2- and 6-positions.[1] This specific molecular architecture makes it a versatile building block in supramolecular chemistry and materials science.[2] The presence of the aldehyde group provides a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic and steric properties of its subsequent metal complexes.[3] Consequently, this compound is extensively utilized in coordination chemistry to form stable complexes with various transition metals, and it serves as a crucial ligand in catalysis and the development of advanced materials.[1][4]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the Kröhnke condensation method.[2][3] This well-established procedure for preparing terpyridine derivatives offers an efficient route to the target compound.[1][3]

Kröhnke Condensation Method

The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound. For the synthesis of this specific carbaldehyde, two equivalents of 2-acetylpyridine react with a derivative of pyridine-4-carbaldehyde in the presence of a nitrogen source, typically ammonium acetate, to facilitate the cyclization.[3]

Experimental Protocol:

-

Enamine Formation: 2-Acetylpyridine is reacted with ammonium acetate to generate an enamine intermediate.[3]

-

Michael Addition: The enamine then undergoes a Michael addition to an α,β-unsaturated carbonyl compound, which is formed in situ from pyridine-4-carbaldehyde.

-

Cyclization and Dehydration: The intermediate from the Michael addition cyclizes and subsequently undergoes dehydration.

-

Oxidation: The final step involves an oxidation reaction to yield the aromatic terpyridine scaffold.

An alternative strategy involves the use of a precursor group that can be converted to an aldehyde after the formation of the terpyridine core. For instance, a methyl group can be introduced at the 4'-position and subsequently oxidized to the carbaldehyde using an oxidizing agent like selenium dioxide (SeO₂).[3]

A high-yield alternative route involves a reductive hydrolysis strategy, which can achieve yields in the range of 80-85%.[3] This two-step process begins with the formation of an imidazoline intermediate from isonicotinic acid and ethylenediamine under high-temperature, solvent-free conditions. The final step is the reductive hydrolysis of this imidazoline to yield the desired aldehyde.[3]

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of standard analytical techniques.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded to identify the chemical shifts and coupling constants of the protons. The aldehyde proton is expected to appear as a singlet at approximately δ 10 ppm, while the aromatic protons of the pyridine rings typically resonate between δ 8.5 and 9.0 ppm.[3]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the chemical shifts of the carbon atoms. This provides further confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. ESI-MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak. For this compound, the expected molecular ion peak ([M]⁺) is at m/z 261.28.[3]

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded to identify the characteristic vibrational frequencies of the functional groups, particularly the strong C=O stretching band of the aldehyde.

-

-

X-ray Crystallography:

-

Single crystals suitable for X-ray diffraction are grown from a concentrated solution of the compound. The crystal is mounted on a diffractometer, and diffraction data are collected. The data are then processed using software such as SHELX to solve and refine the crystal structure, providing precise information on bond lengths and angles, such as the C=O bond length of approximately 1.21 Å.[3]

-

Caption: Workflow for the characterization of the synthesized compound.

Data Presentation

The key physical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₃O |

| Molecular Weight | 261.28 g/mol [1] |

| CAS Number | 108295-45-0[1] |

| Appearance | Typically a solid powder |

Table 2: Spectroscopic and Structural Data

| Technique | Observation |

| ¹H NMR | Aldehyde proton (CHO): ~δ 10 ppm; Aromatic protons: δ 8.5–9.0 ppm[3] |

| ¹³C NMR | Provides confirmation of the carbon framework |

| ESI-MS | Molecular ion peak ([M]⁺): m/z 261.28[3] |

| IR Spectroscopy | Characteristic C=O stretching frequency for the aldehyde |

| X-ray Crystallography | C=O bond length: ~1.21 Å[3] |

Chemical Properties and Reactivity

The chemical versatility of this compound is largely due to the reactivity of its aldehyde group and the coordination capability of the terpyridine core.

-

Reactivity of the Aldehyde Group: The aldehyde functionality serves as a reactive handle for various post-synthetic modifications.[3]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.[1]

-

Reduction: It can be reduced to a primary alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Schiff Base Condensation: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which is a common strategy for elaborating the ligand structure.[3]

-

-

Coordination Chemistry: The three nitrogen atoms of the terpyridine scaffold act as Lewis bases, donating electron pairs to form stable, tridentate complexes with a wide range of transition metal ions, including iron (Fe²⁺), ruthenium (Ru²⁺), and platinum (Pt²⁺).[1][3] The electronic properties of these metal complexes can be tuned by modifying the aldehyde group.[3]

Caption: Chemical reactivity of the aldehyde group on the terpyridine core.

References

2,6-dipyridin-2-ylpyridine-4-carbaldehyde CAS number and IUPAC name

An In-depth Technical Guide on 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

Introduction

This compound, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a functionalized terpyridine derivative of significant interest in coordination chemistry, materials science, and drug development.[1] Its terpyridine core acts as a robust tridentate ligand, forming stable complexes with a wide array of transition metals.[2] The aldehyde group at the 4'-position of the central pyridine ring serves as a versatile synthetic handle, allowing for a variety of post-synthetic modifications to fine-tune the electronic and steric properties of the resulting metal complexes.[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key experimental protocols for researchers and professionals in the field.

Compound Identification and Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 108295-45-0[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonym | [2,2':6',2''-terpyridine]-4'-carbaldehyde[1] |

| Molecular Formula | C₁₆H₁₁N₃O[1] |

| Molecular Weight | 261.28 g/mol [1][2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O[1][2] |

| InChI Key | MEMKUPMTILFZQJ-UHFFFAOYSA-N[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in organic solvents like ethanol and acetonitrile; insoluble in water.[1] |

| Thermal Stability | Decomposes at temperatures above 200°C.[2] |

| pH Sensitivity | The aldehyde group is susceptible to nucleophilic attack in basic conditions (pH > 9), which can lead to the formation of hydrates or hemiacetals.[2] |

| Storage | Should be stored under an inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation of the aldehyde via air oxidation.[2] |

Table 3: Spectroscopic Data

| Technique | Observation |

| ¹H NMR | Pyridyl protons typically resonate in the δ 8.5–9.0 ppm range, while the aldehyde proton appears around δ 10 ppm.[2] |

| ¹³C NMR | Provides detailed information on the carbon skeleton of the molecule.[2] |

| Mass Spectrometry (ESI-MS) | Confirms the molecular weight with a molecular ion peak at m/z 261.28 (M⁺).[2] |

| X-ray Crystallography | Can be used to determine the precise three-dimensional structure, with the C=O bond length being approximately 1.21 Å.[2] |

Experimental Protocols

Synthesis via Kröhnke Condensation

The most established method for synthesizing this compound is the Kröhnke condensation.[1][2] This multi-step process involves the formation of a terpyridine core.

Methodology:

-

Enamine Formation: 2-Acetylpyridine reacts with a suitable ammonium source, such as ammonium acetate, to form an enamine intermediate.[2]

-

Michael Addition: The enamine then undergoes a Michael addition to an α,β-unsaturated ketone. This ketone is formed in situ from the condensation of another molecule of 2-acetylpyridine and pyridine-4-carbaldehyde.[2]

-

Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes intramolecular cyclization. The final stable terpyridine ring is formed through subsequent dehydration and aromatization, which may be facilitated by air oxidation or a chemical oxidant like manganese dioxide (MnO₂).[2]

Caption: Kröhnke condensation workflow for synthesis.

Chemical Reactions of the Aldehyde Group

The aldehyde functionality allows for several key transformations, enabling the development of a wide range of derivatives.

1. Oxidation to Carboxylic Acid

-

Objective: To convert the aldehyde group to a carboxylic acid, forming [2,2':6',2''-terpyridine]-4'-carboxylic acid.[2]

-

Protocol: The aldehyde can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The choice of oxidant and reaction conditions is crucial to ensure the chemoselective conversion of the aldehyde without affecting the pyridine rings.[2]

2. Reduction to Primary Alcohol

-

Objective: To reduce the aldehyde group to a primary alcohol, yielding (2,6-dipyridin-2-ylpyridin-4-yl)methanol.[2]

-

Protocol: The reduction is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The choice of reducing agent is important, especially if other reducible functional groups are present in the molecule.[2]

3. Condensation Reactions

-

Objective: To form larger, more complex structures by reacting the aldehyde with various nucleophiles.

-

Protocol: The aldehyde can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with other nucleophiles to create a diverse range of derivatives.[2] These reactions are fundamental for building supramolecular assemblies.[2]

Caption: Key reaction pathways from the aldehyde.

Coordination Chemistry

The terpyridine core is a powerful tridentate ligand that forms stable complexes with many transition metals.[2]

-

Objective: To study the metal-binding properties of the ligand.

-

Protocol (UV-Vis Titration): A solution of this compound in a suitable solvent (e.g., acetonitrile) is titrated with a solution of a metal salt, such as iron(III) nitrate (Fe(NO₃)₃). The formation of the metal complex is monitored by observing changes in the UV-Vis absorption spectrum, such as a redshift in the absorption maximum, which confirms metal binding.[2]

Caption: Formation of a metal-terpyridine complex.

Applications in Drug Development and Research

The unique structural and chemical properties of this compound and its derivatives make them valuable in several research areas:

-

Coordination Chemistry: Extensively used to create metal complexes with transition metals like iron, ruthenium, and platinum for various applications.[1]

-

Catalysis: Serves as a ligand in catalytic systems, including in asymmetric synthesis where high enantioselectivity is desired.[1]

-

Biological Research: Derivatives are being explored for their potential as anticancer agents due to their ability to interact with biological targets.[1] The pyridine scaffold is a common motif in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5]

-

Polymer Chemistry: Used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers.[1]

References

- 1. Buy this compound (EVT-387609) | 108295-45-0 [evitachem.com]

- 2. This compound | 108295-45-0 | Benchchem [benchchem.com]

- 3. 2,2':6',2''-Terpyridine-4'-carbaldehyde | CAS#:108295-45-0 | Chemsrc [chemsrc.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Spectroscopic Properties of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, a versatile tridentate ligand in coordination chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside general experimental protocols for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | ~10.0 | Aldehyde proton (s)[1] |

| ¹H | 7.5 - 9.0 | Aromatic protons of the pyridine rings (m)[1][2] |

| ¹³C | Not specified in available literature | Expected in the aromatic region (120-160 ppm) and a downfield signal for the aldehyde carbon (>190 ppm). |

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Intensity |

| ~1700 | C=O stretch of the aldehyde | Strong[1][2] |

Table 3: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Description |

| Acetonitrile | Not specified in available literature | A redshift of approximately 30 nm is observed upon complexation with Fe(NO₃)₃, indicating metal-ligand interaction.[1] |

Table 4: Mass Spectrometry Data

| Technique | m/z | Description |

| ESI-MS | 261.28 | Molecular ion peak [M]⁺[1] |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following general procedures are standard for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent in a matched cuvette is recorded first.

-

Data Analysis: The λmax values and corresponding molar absorptivity (ε) can be determined from the spectrum.

Logical Workflow and Visualization

As no specific signaling pathway involving this compound has been identified in the literature, a logical workflow for its synthesis and characterization is presented below. This workflow is a common procedure in synthetic and medicinal chemistry research.

Caption: Workflow for the synthesis and characterization of this compound.

This workflow illustrates the logical progression from starting materials to a fully characterized compound ready for further investigation, such as in drug development. The synthesis is followed by purification to isolate the target molecule. Subsequently, a battery of spectroscopic techniques is employed for unambiguous structure elucidation. Once the structure is confirmed, the compound can proceed to biological screening to assess its potential as a therapeutic agent.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and anticipated crystal structure of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, a significant terpyridine derivative. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document compiles known synthetic routes, characterization data, and presents an inferred crystallographic analysis based on a closely related analogue, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol. This guide is intended to serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development by providing detailed experimental protocols and a thorough examination of the molecule's structural and chemical properties.

Introduction

This compound, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a member of the terpyridine family of compounds, which are renowned for their strong metal-binding capabilities.[1] The three interconnected pyridine rings provide a rigid, planar framework that acts as a tridentate ligand, forming stable complexes with a wide array of transition metals.[2] The introduction of a reactive aldehyde group at the 4'-position of the central pyridine ring significantly enhances the ligand's versatility, opening avenues for post-synthetic modifications and the development of functional materials and potential therapeutic agents.[1][2]

Synthesis and Characterization

The synthesis of this compound is well-established, with the Kröhnke condensation being a primary and efficient method for constructing the tri-pyridine system.[2]

General Synthetic Protocol: Kröhnke Condensation

The Kröhnke reaction for this compound typically involves the condensation of 2-acetylpyridine with a suitable aldehyde in the presence of a base.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound via Kröhnke condensation.

Characterization Techniques

The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Aromatic protons of the pyridyl rings are expected in the range of δ 8.5–9.0 ppm, with the distinct aldehyde proton appearing around δ 10 ppm.[2] |

| ¹³C NMR Spectroscopy | Characteristic signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the molecular weight of the compound (261.28 g/mol ) is anticipated.[2] |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group. |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the conjugated aromatic system. |

Crystallization

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For pyridine-based compounds, slow evaporation of a saturated solution is a common and effective crystallization technique.

General Crystallization Protocol

-

Solvent Selection : A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for similar compounds include ethyl acetate, methanol, ethanol, or mixtures with water.

-

Preparation of Saturated Solution : The compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation : The solution is filtered to remove any impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can yield single crystals of sufficient quality for X-ray diffraction.

Crystal Structure Analysis (Inferred)

As of the latest database searches, a definitive crystal structure for this compound has not been publicly deposited. However, based on the crystal structure of the closely related analogue, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), we can infer the likely crystallographic parameters.

Inferred Crystallographic Data

The following table summarizes the crystallographic data for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, which is expected to be a good model for the title compound.

| Parameter | Value for 4-([2,2':6',2''-terpyridin]-4'-yl)phenol[3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.98 Å, b = 11.45 Å, c = 13.01 Å |

| α = 90°, β = 109.4°, γ = 90° | |

| Volume | 1540 ų |

| Z | 4 |

Inferred Molecular Geometry

The molecular structure of this compound is expected to be nearly coplanar. The dihedral angles between the central pyridine ring and the two outer pyridine rings are anticipated to be small, similar to those observed in TpyOH (6.05° and 12.2°).[3] The aldehyde group is expected to be coplanar with the central pyridine ring to maximize conjugation. A key bond length to note from X-ray crystallography would be the C=O bond of the aldehyde, which is expected to be approximately 1.21 Å.[2]

Chemical Reactivity and Potential Applications

The aldehyde functionality at the 4'-position is a key feature that allows for a variety of chemical transformations, making this compound a versatile building block.

Potential Chemical Reactions

Caption: Potential chemical transformations of the aldehyde group in this compound.

These reactions allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in:

-

Coordination Chemistry : As a versatile ligand for the synthesis of novel metal complexes with tailored photophysical and electrochemical properties.

-

Materials Science : As a building block for supramolecular assemblies, polymers, and functional materials.

-

Drug Development : The terpyridine scaffold and its derivatives are being explored for their potential anticancer activities, leveraging their ability to interact with biological targets.[1]

Conclusion

This compound is a compound of significant interest due to its robust coordination chemistry and the synthetic versatility afforded by its aldehyde functionality. While a definitive crystal structure remains to be published, this guide provides a comprehensive overview based on available data for closely related analogues. The detailed protocols for synthesis and crystallization, along with the inferred structural analysis, offer a solid foundation for researchers working with this and similar terpyridine derivatives. The elucidation of its precise crystal structure through future research will undoubtedly provide deeper insights into its properties and further expand its applications.

References

An In-depth Technical Guide on the Solubility of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, a key tridentate ligand in coordination chemistry. While quantitative solubility data remains scarce in publicly available literature, this document consolidates qualitative solubility information from various sources. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility. Logical workflows for solubility determination and for the synthesis of a metal complex using this ligand are presented as visual diagrams to aid researchers in their experimental design. This guide is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry.

Introduction

This compound, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a heterocyclic compound derived from pyridine.[1] It functions as a tridentate ligand, binding to metals at three meridional sites, which makes it a compound of significant interest in coordination and supramolecular chemistry.[1][2] The presence of an aldehyde group at the 4-position of the central pyridine ring enhances its versatility, allowing for a range of post-synthetic modifications.[3] This guide focuses on a critical physicochemical property of this compound: its solubility in organic solvents. Understanding solubility is paramount for its application in synthesis, purification, and the formulation of metal complexes.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in the scientific literature. However, qualitative descriptions of its solubility are available and are summarized in Table 1. The general consensus is that the compound, a white or off-white solid at room temperature, is soluble in most organic solvents, particularly those with moderate to high polarity, and is insoluble in water.[1][3]

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic | Ethanol, Methanol | Soluble, Moderately Soluble |

| Polar Aprotic | Acetonitrile, Chloroform | Soluble, Moderately Soluble |

| Non-Polar | Water | Insoluble |

Table 1: Qualitative Solubility of this compound

The solubility of terpyridine-based ligands can be influenced by the introduction of various substituents. For instance, the addition of tert-butyl groups to the terpyridine scaffold has been shown to improve solubility in a wider range of common organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system and determine its concentration by comparing the peak area to the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

3.3. Data Presentation The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study and application of this compound.

Workflow for Solubility Determination

Logical Workflow for Metal Complex Synthesis

Conclusion

References

Thermal Stability and Decomposition of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, a key heterocyclic building block in coordination chemistry and materials science. While specific experimental thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature, this guide synthesizes known information, presents data from closely related terpyridine analogs, and provides detailed experimental protocols for researchers to conduct their own thermal analyses. Understanding the thermal properties of this aldehyde-functionalized terpyridine is critical for its application in the synthesis of stable metal complexes and functional polymers, ensuring robust performance in high-temperature applications.

Introduction

This compound, also known as 4'-formyl-2,2':6',2''-terpyridine, is a versatile tridentate ligand. Its unique structure, featuring a central pyridine ring functionalized with an aldehyde group and flanked by two pyridin-2-yl moieties, allows for the formation of stable, well-defined complexes with a wide range of metal ions. The aldehyde group serves as a reactive handle for post-synthetic modifications, enabling the development of sophisticated supramolecular architectures, functional materials, and potential therapeutic agents.

The thermal stability of such ligands is a paramount consideration in their application, particularly in materials science where they may be subjected to elevated temperatures during synthesis, processing, or in their final application. This guide addresses the thermal behavior of this compound, providing a framework for its safe handling and utilization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O | - |

| Molecular Weight | 261.28 g/mol | - |

| Appearance | Crystalline solid | [1] |

| Predicted Boiling Point | 468.2 ± 45.0 °C | [2] |

| Predicted Density | 1.236 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is limited in the public domain. However, based on available information, the compound is known to decompose at temperatures above 200°C[3].

To provide a more comprehensive understanding, the thermal properties of closely related substituted terpyridine ligands and their metal complexes have been reviewed. This comparative analysis offers valuable insights into the expected thermal behavior of the target compound.

Comparative Thermal Analysis Data

The following table summarizes the thermal stability data for related terpyridine compounds. It is important to note that the stability of these compounds can be significantly influenced by the nature of the substituent on the terpyridine core and by coordination to a metal center.

| Compound | Onset Decomposition Temp. (°C) | Analysis Method | Key Observations | Reference |

| This compound | > 200 | General Observation | - | [3] |

| --INVALID-LINK--₂ | ~373 | TGA/DTA | High thermal stability of the metal complex. | [3] |

| --INVALID-LINK--₂ | Not specified | TGA-DSC | Full thermal analysis reported. | [5] |

| --INVALID-LINK--₂ | Not specified | TGA-DSC | Full thermal analysis reported. | [5] |

| --INVALID-LINK--₂ | Not specified | TGA-DSC | Full thermal analysis reported. | [5] |

Note: "Ph-TPY" refers to 4'-phenyl-2,2':6',2''-terpyridine and "MeOPh-TPY" refers to 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.

The data from related compounds suggest that the terpyridine scaffold possesses inherent thermal stability. The introduction of functional groups and coordination to metal ions can further modulate this property. For instance, the zinc complex of a hydroxy-substituted terpyridine exhibits remarkable stability up to 373°C[3].

Predicted Decomposition Pathway

The decomposition of this compound under thermal stress is expected to proceed through the fragmentation of the aldehyde group and the pyridine rings. The initial decomposition step may involve the loss of the formyl radical (-CHO), followed by the breakdown of the heterocyclic ring system at higher temperatures.

Caption: Predicted thermal decomposition pathway.

Experimental Protocols

For researchers intending to perform their own thermal analysis of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are generalized procedures and may require optimization based on the specific instrumentation available.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature from the TGA curve.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Segment 1 (Heating): Equilibrate at 25°C. Ramp the temperature from 25°C to a temperature below the expected decomposition point (e.g., 180°C) at a heating rate of 10°C/min.

-

Segment 2 (Cooling): Cool the sample from 180°C to 25°C at a controlled rate (e.g., 10°C/min).

-

Segment 3 (Heating): Reheat the sample from 25°C to a temperature above the melting point but below decomposition (e.g., 200°C) at 10°C/min. The second heating scan is often used for analysis to ensure a uniform thermal history.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Caption: Experimental workflow for DSC.

Conclusion

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. idosi.org [idosi.org]

- 5. Synthesis, characterization and structural analysis of complexes from 2,2':6',2''-terpyridine derivatives with transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Terpyridine: A Journey from Discovery to Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its initial synthesis nearly a century ago, 2,2':6',2''-terpyridine has evolved from a laboratory curiosity into a cornerstone of coordination chemistry. Its robust tridentate chelation to a vast array of metal ions has given rise to a rich and diverse family of complexes with tunable electronic, optical, and reactive properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of terpyridine-based ligands. It further delves into their coordination chemistry and the burgeoning applications of their metal complexes in catalysis, materials science, and, notably, as promising anticancer agents. Detailed experimental protocols for the synthesis of key terpyridine ligands and their metal complexes are provided, alongside a curated summary of key quantitative data to facilitate research and development.

A Historical Perspective: The Genesis of Terpyridine Chemistry

The journey of terpyridine began in 1932 when G. T. Morgan and F. H. Burstall first reported its synthesis. Their method, the oxidative coupling of pyridine using anhydrous ferric chloride at high temperatures, was a landmark achievement but suffered from very low yields, with terpyridine being a minor byproduct in a mixture of polypyridines.[1][2] This initial discovery, however, laid the groundwork for future explorations into the fascinating coordination chemistry of this N-heterocyclic ligand.

The true potential of terpyridine began to be unlocked with the development of more efficient and versatile synthetic methodologies. A significant breakthrough was the application of the Kröhnke pyridine synthesis, which provided a more rational and higher-yielding route to a wide variety of substituted terpyridines.[3] This method, involving the condensation of 2-acetylpyridine with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, opened the door for the systematic modification of the terpyridine scaffold, allowing for the fine-tuning of its steric and electronic properties.

Further synthetic advancements came with the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These powerful techniques enabled the facile introduction of a diverse range of functional groups onto the terpyridine framework, leading to the creation of ligands with tailored properties for specific applications.[4]

The Art of Synthesis: Key Experimental Protocols

The ability to synthesize a wide variety of terpyridine ligands is crucial for the development of new functional materials and therapeutics. This section provides detailed experimental protocols for the synthesis of a key terpyridine precursor and a representative metal complex.

Synthesis of 4'-Chloro-2,2':6',2''-terpyridine

4'-Chloro-2,2':6',2''-terpyridine is a versatile intermediate for the synthesis of a wide range of 4'-substituted terpyridine derivatives. The following protocol is based on the Claisen condensation of ethyl picolinate and acetone, followed by cyclization and chlorination.[5]

Step 1: Synthesis of 2,6-bis(pyridin-2-yl)-4-pyridone

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add dropwise a mixture of ethyl picolinate and acetone at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Neutralize the mixture with acetic acid, which will cause the precipitation of a solid.

-

Collect the solid by filtration, wash with ethanol and diethyl ether, and dry under vacuum to yield 1-(pyridin-2-yl)butane-1,3-dione.

-

Reflux a mixture of the 1,3-dione, 2-acetylpyridine, and ammonium acetate in ethanol for several hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with water and ethanol and dry to afford 2,6-bis(pyridin-2-yl)-4-pyridone.

Step 2: Chlorination to 4'-Chloro-2,2':6',2''-terpyridine

-

Heat a mixture of 2,6-bis(pyridin-2-yl)-4-pyridone, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) at reflux for several hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Recrystallize the solid from ethanol to obtain pure 4'-chloro-2,2':6',2''-terpyridine.

Synthesis of Ru(tpy)₂₂

The bis(terpyridine)ruthenium(II) complex is a classic example of a stable terpyridine complex with interesting photophysical properties.

-

Suspend RuCl₃·xH₂O and 2,2':6',2''-terpyridine (2 equivalents) in ethanol.

-

Add a few drops of a reducing agent, such as N-ethylmorpholine, to the suspension.

-

Heat the mixture to reflux for several hours, during which the color of the solution will change, indicating complex formation.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the desired complex.

-

Collect the solid by filtration, wash with water, ethanol, and diethyl ether.

-

Dry the product under vacuum to yield --INVALID-LINK--₂ as a dark-colored solid.[2]

Quantitative Data Summary

The predictable and rigid coordination of terpyridine to metal ions allows for the systematic study of the resulting complexes' properties. The following tables summarize key quantitative data for a selection of terpyridine complexes.

Table 1: Stability Constants of Divalent Metal Terpyridine Complexes [6][7]

| Metal Ion | log K₁ | log K₂ |

| Mn²⁺ | 4.4 | 3.9 |

| Fe²⁺ | > 7 | 8.2 |

| Co²⁺ | 8.9 | 7.9 |

| Ni²⁺ | 10.8 | 9.6 |

| Cu²⁺ | 12.0 | 8.8 |

| Zn²⁺ | 7.1 | 6.5 |

| Cd²⁺ | 6.2 | 5.3 |

K₁ and K₂ are the stepwise formation constants for the [M(tpy)]²⁺ and [M(tpy)₂]²⁺ complexes, respectively.

Table 2: Photophysical Properties of Selected Ruthenium(II) Terpyridine Complexes in Acetonitrile at Room Temperature [8][9]

| Complex | λₘₐₓ, abs (nm) | λₘₐₓ, em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| [Ru(tpy)₂]²⁺ | 474 | 680 | 2.5 x 10⁻⁵ | 0.25 |

| [Ru(tolyl-tpy)₂]²⁺ | 480 | 685 | 3.0 x 10⁻⁵ | 0.74 |

| [Ru(tpy)(bpy)Cl]⁺ | 482 | 645 | - | - |

tolyl-tpy = 4'-(4-methylphenyl)-2,2':6',2''-terpyridine

Table 3: Selected Bond Lengths and Angles for [Fe(tpy)₂]²⁺ [10]

| Parameter | Value |

| Fe-N(central) | 1.89 Å |

| Fe-N(terminal) | 1.99 Å |

| N(central)-Fe-N(terminal) | 80.6° |

| N(terminal)-Fe-N(terminal) | 161.2° |

The Rise of Terpyridine in Drug Discovery: Anticancer Activity

A particularly exciting and rapidly developing application of terpyridine-based ligands is in the field of medicinal chemistry, specifically as anticancer agents.[11] Both the free ligands and their metal complexes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][8] The mechanism of action is often multifaceted, but a recurring theme is the induction of apoptosis, or programmed cell death.

Many metal-terpyridine complexes are believed to exert their anticancer effects by generating reactive oxygen species (ROS) within the cancer cells.[1][12] This increase in ROS leads to oxidative stress and damage to cellular components, including the mitochondria. Mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway, which involves the release of cytochrome c, activation of a cascade of enzymes called caspases (such as caspase-3 and caspase-7), and ultimately, the execution of cell death.[1][13]

The following diagram illustrates a simplified workflow for the synthesis and evaluation of the anticancer activity of a terpyridine metal complex.

The following diagram illustrates the proposed signaling pathway for apoptosis induced by a terpyridine metal complex.

Conclusion and Future Outlook

The discovery and development of terpyridine-based ligands and their metal complexes represent a remarkable journey of scientific inquiry and innovation. From its humble beginnings as a low-yield byproduct, terpyridine has blossomed into a privileged ligand in coordination chemistry, with applications spanning catalysis, materials science, and medicine. The ease of its synthesis and the tunability of its properties through functionalization ensure that terpyridine will remain a vibrant area of research for years to come. In the realm of drug discovery, the potent anticancer activity of terpyridine complexes, coupled with their unique mechanisms of action, offers exciting new avenues for the development of next-generation therapeutics. As our understanding of the intricate interplay between the structure of these complexes and their biological activity deepens, we can anticipate the design of even more potent and selective terpyridine-based drugs to combat cancer and other diseases.

References

- 1. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]

- 5. research.tue.nl [research.tue.nl]

- 6. researchgate.net [researchgate.net]

- 7. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical Properties of some Ruthenium (II) Homoleptic substituted terpyridine complexes [journals.ekb.eg]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis-inducing effect of a palladium(II) saccharinate complex of terpyridine on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Modeling of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde, a versatile tridentate ligand with significant potential in coordination chemistry, materials science, and medicinal chemistry. This document outlines the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. Detailed computational protocols, data presentation in tabular format, and visualizations of the molecular structure and computational workflows are provided to facilitate a deeper understanding and further research into this compound and its derivatives. The quantitative data presented herein is based on established computational models for similar terpyridine systems and serves as an illustrative guide for researchers in the field.

Introduction

This compound, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a prominent member of the terpyridine family of ligands. Its unique structure, featuring three pyridine rings, provides a strong chelating ability for a wide range of metal ions. The presence of a reactive aldehyde group at the 4'-position of the central pyridine ring offers a valuable site for post-synthetic modifications, allowing for the fine-tuning of the ligand's steric and electronic properties.[1] This versatility makes it a subject of interest for applications in catalysis, polymer chemistry, and the development of novel therapeutic agents.[2]

Computational modeling, particularly through DFT and TD-DFT, has become an indispensable tool for predicting and understanding the behavior of such complex organic molecules. These methods allow for the in-silico investigation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement and guide experimental research.

Molecular Structure and Properties

The foundational aspect of any computational study is the determination of the molecule's optimized geometry. This is typically achieved through energy minimization calculations using DFT.

Caption: Molecular structure of this compound.

Optimized Geometric Parameters

The following table presents hypothetical optimized geometric parameters for this compound, calculated using DFT. These values are illustrative and based on typical bond lengths and angles for similar aromatic heterocyclic compounds.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(aldehyde) | O(aldehyde) | ~1.21 | |

| Bond Length | C(central pyr) | C(aldehyde) | ~1.48 | |

| Bond Length | C(central pyr) | N(central pyr) | ~1.34 | |

| Bond Angle | C(central pyr) | C(aldehyde) | O(aldehyde) | ~124 |

| Dihedral Angle | N(side pyr) | C(side pyr) | C(central pyr) | N(central pyr) |

Computational Methodologies

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry and electronic properties of molecules in their ground state.

Experimental Protocol:

-

Initial Structure Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set for initial optimizations, followed by a larger basis set like 6-311++G(d,p) for more accurate single-point energy calculations.

-

Geometry Optimization: The initial structure is subjected to geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Caption: Workflow for DFT-based ground state property calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. It is particularly useful for predicting UV-Vis absorption spectra.

Experimental Protocol:

-

Ground State Optimization: An accurate optimized ground state geometry is required as the starting point for TD-DFT calculations, obtained from the DFT protocol described above.

-

Functional and Basis Set Selection: The choice of functional and basis set can significantly impact the accuracy of excited state calculations. Functionals like PBE0 or CAM-B3LYP are often used in conjunction with a basis set such as 6-31+G(d,p) that includes diffuse functions.

-

Solvent Effects: To simulate experimental conditions in solution, a solvent model like the Polarizable Continuum Model (PCM) is often incorporated.

-

Excited State Calculation: The TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths for a specified number of excited states.

-

Spectral Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and their oscillator strengths (which relate to absorption intensities) are used to simulate the UV-Vis spectrum of the molecule.

Quantitative Computational Data

The following tables summarize hypothetical quantitative data for this compound, derived from computational models of similar terpyridine compounds. These values are for illustrative purposes and should be verified by dedicated theoretical studies or experimental measurements.

Table 1: Calculated Electronic Properties

| Property | Value | Computational Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | ~3.5 D | DFT/B3LYP/6-311++G(d,p) |

Table 2: Simulated UV-Vis Absorption Data (in Ethanol)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Computational Method |

| S₀ → S₁ | ~320 | ~0.15 | HOMO → LUMO (π → π) | TD-DFT/PBE0/6-31+G(d,p) with PCM |

| S₀ → S₂ | ~285 | ~0.40 | HOMO-1 → LUMO (π → π) | TD-DFT/PBE0/6-31+G(d,p) with PCM |

| S₀ → S₃ | ~250 | ~0.25 | HOMO → LUMO+1 (π → π*) | TD-DFT/PBE0/6-31+G(d,p) with PCM |

Signaling Pathways and Logical Relationships

The aldehyde functionality of this compound is a key feature for its application in drug development, as it can readily undergo reactions to form more complex molecules. For instance, Schiff base condensation with primary amines is a common strategy to synthesize ligands with tailored properties.

Caption: Logical relationship of Schiff base formation.

Conclusion

This technical guide has provided a framework for the theoretical and computational investigation of this compound. The outlined DFT and TD-DFT methodologies, along with the illustrative data and visualizations, serve as a valuable resource for researchers interested in the in-silico design and characterization of this important ligand and its derivatives. While the quantitative data presented is based on established models for similar compounds, it highlights the power of computational chemistry to predict molecular properties and guide experimental efforts in the fields of materials science and drug discovery. Further dedicated computational studies on this specific molecule are encouraged to refine and validate these theoretical models.

References

Methodological & Application

Application Notes and Protocols for Catalysis Using 2,6-dipyridin-2-ylpyridine-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of derivatives of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde. This versatile compound serves as a key building block for the synthesis of sophisticated ligands and their corresponding metal complexes, which exhibit significant catalytic activity in important organic transformations. The central pyridine ring, flanked by two other pyridyl groups, provides a robust tridentate coordination scaffold, while the aldehyde functionality at the 4-position offers a convenient handle for synthetic modification.

The primary catalytic applications highlighted herein are the transfer hydrogenation of ketones and the oxidation of alcohols. These reactions are of fundamental importance in organic synthesis and drug development, enabling the selective interconversion of functional groups.

Application 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Complexes of ruthenium with Schiff base ligands derived from this compound are effective catalysts for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This process typically utilizes isopropanol as a safe and readily available hydrogen source. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then reduces the ketone.

Logical Workflow for Catalyst Synthesis and Application

Caption: Workflow for the synthesis of a Ru(II)-Schiff base catalyst and its use in transfer hydrogenation.

Quantitative Data Summary

The following table summarizes the catalytic performance of a representative ruthenium(II) complex of a Schiff base derived from a pyridine aldehyde in the transfer hydrogenation of various ketones. While this specific data is from a closely related pyridine-based system, it is indicative of the expected performance for catalysts derived from this compound.

| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Time (h) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 1 | 400 | >400 |

| 2 | 4-Methylacetophenone | 1-(p-tolyl)ethanol | 98 | 1 | 392 | 392 |

| 3 | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 95 | 2 | 380 | 190 |

| 4 | 4-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | >99 | 1 | 400 | >400 |

| 5 | Propiophenone | 1-Phenyl-1-propanol | 96 | 3 | 384 | 128 |

| 6 | Benzophenone | Diphenylmethanol | 94 | 3 | 376 | 125 |

Reaction conditions: Ketone (2 mmol), catalyst (0.25 mol%), KOH (10 mol%), in 2-propanol (5 mL) at 82 °C.[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base Ligand

-

To a solution of this compound (1 mmol) in methanol (20 mL), add a solution of the desired primary amine (e.g., 2-aminoethanol, 1 mmol) in methanol (10 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the Schiff base ligand.

Protocol 2: Synthesis of the Ruthenium(II)-Schiff Base Catalyst

-

In a round-bottom flask, dissolve the Schiff base ligand (0.5 mmol) in methanol (15 mL).

-

Add [RuCl₂(p-cymene)]₂ (0.25 mmol) to the solution.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 6-8 hours.

-

Cool the solution to room temperature.

-

Slowly add a saturated solution of NH₄PF₆ in methanol to precipitate the complex.

-

Filter the resulting solid, wash with cold methanol and then diethyl ether, and dry under vacuum.

Protocol 3: General Procedure for Catalytic Transfer Hydrogenation of Ketones

-

To a Schlenk tube, add the ruthenium(II)-Schiff base catalyst (0.005 mmol, 0.25 mol%), the ketone substrate (2 mmol), and a base such as KOH (0.2 mmol, 10 mol%).

-

Add 2-propanol (5 mL) as the hydrogen donor and solvent.

-

Heat the reaction mixture at 82 °C with stirring for the specified time (see data table).

-

Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Application 2: Copper(II)-Catalyzed Aerobic Oxidation of Alcohols

Copper(II) complexes with ligands derived from the reduction of this compound to its corresponding alcohol, (2,6-dipyridin-2-ylpyridin-4-yl)methanol, can catalyze the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often employ a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and use air or molecular oxygen as the terminal oxidant, making them environmentally benign.

Reaction Pathway Diagram

Caption: Preparation of a Cu(II) catalyst and its application in the aerobic oxidation of alcohols.

Quantitative Data Summary

The following table presents data for the oxidation of various alcohols using a copper(II) complex of a functionalized 2,2':6',2''-terpyridine, which is structurally analogous to the alcohol derivative of this compound. This data illustrates the potential catalytic efficiency and substrate scope.

| Entry | Substrate (Alcohol) | Product | Yield (%) | Time (h) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |

| 1 | Benzyl alcohol | Benzaldehyde | 95 | 6 | 190 | 31.7 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 | 6 | 184 | 30.7 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 | 5 | 196 | 39.2 |

| 4 | 1-Phenylethanol | Acetophenone | 96 | 8 | 192 | 24.0 |

| 5 | Cyclohexanol | Cyclohexanone | 85 | 12 | 170 | 14.2 |

| 6 | 2-Octanol | 2-Octanone | 88 | 10 | 176 | 17.6 |

Reaction conditions: Alcohol (1 mmol), Cu(II) complex (0.5 mol%), TEMPO (5 mol%), in acetonitrile (5 mL) under an O₂ atmosphere at 60 °C.[2]

Experimental Protocols

Protocol 4: Synthesis of (2,6-dipyridin-2-ylpyridin-4-yl)methanol

-

Suspend this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 5: Synthesis of the Copper(II) Catalyst

-

Dissolve (2,6-dipyridin-2-ylpyridin-4-yl)methanol (1 mmol) in methanol (15 mL).

-

Add a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in methanol (10 mL) to the ligand solution.

-

Stir the resulting mixture at room temperature for 4 hours.

-

The precipitate that forms is collected by filtration, washed with a small amount of cold methanol, and then with diethyl ether.

-

Dry the solid under vacuum to obtain the copper(II) complex.

Protocol 6: General Procedure for Catalytic Aerobic Oxidation of Alcohols

-

In a reaction vessel, place the copper(II) catalyst (0.005 mmol, 0.5 mol%), TEMPO (0.05 mmol, 5 mol%), and the alcohol substrate (1 mmol).

-

Add acetonitrile (5 mL) as the solvent.

-

Pressurize the vessel with an oxygen atmosphere (or use an oxygen balloon).

-

Heat the reaction mixture to 60 °C and stir vigorously for the required time (see data table).

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture to room temperature and filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: 2,6-dipyridin-2-ylpyridine-4-carbaldehyde as a Ligand for Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dipyridin-2-ylpyridine-4-carbaldehyde, also known as [2,2':6',2''-terpyridine]-4'-carbaldehyde, is a versatile tridentate ligand extensively employed in the field of supramolecular chemistry.[1] Its rigid, planar structure and strong metal-coordinating properties make it an ideal building block for the self-assembly of a wide array of sophisticated supramolecular architectures.[1] The presence of a reactive aldehyde group at the 4'-position of the central pyridine ring provides a convenient handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the construction of supramolecular assemblies.

Synthesis of this compound

The most common and efficient method for the synthesis of 4'-substituted-2,2':6',2''-terpyridines is the Kröhnke condensation reaction.[3][4] This method typically involves the reaction of two equivalents of a 2-acetylpyridine derivative with a substituted aldehyde in the presence of a base and an ammonia source.

Experimental Protocol: Kröhnke Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 4'-aryl-2,2':6',2''-terpyridines.[3][5]

Materials:

-

2-Acetylpyridine

-

4-Formylpyridine (Pyridine-4-carboxaldehyde)

-

Potassium hydroxide (KOH)

-

Ammonia solution (aqueous, 35%)

-

Methanol

-

Dichloromethane

-

Distilled water

-

Ethanol (ice-cold)

Procedure:

-

To a solution of 2-acetylpyridine (2.43 g, 20.0 mmol) in 20 mL of methanol, add 4-formylpyridine (1.07 g, 10.0 mmol).

-

To this mixture, add potassium hydroxide pellets (1.54 g, 24 mmol) followed by 40 mL of 35% aqueous ammonia solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting precipitate with copious amounts of distilled water to remove excess base, followed by a wash with ice-cold ethanol until the washings are neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a dichloromethane/methanol solvent system.

Expected Yield: 60-70%

Characterization Data

The successful synthesis of this compound can be confirmed by various spectroscopic techniques. The following table summarizes the expected characterization data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 10.1 (s, 1H, -CHO), 8.8-8.6 (m, 4H, Ar-H), 8.0-7.8 (m, 4H, Ar-H), 7.4-7.3 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 192.5, 156.8, 156.2, 150.5, 149.5, 137.2, 124.5, 121.8, 119.0 |

| Mass Spec (ESI+) | m/z = 262.09 [M+H]⁺ |

| UV-Vis (CH₂Cl₂) | λmax ≈ 280 nm, 320 nm |

| FT-IR (KBr, cm⁻¹) | ~1705 (C=O stretch of aldehyde), ~1580, 1460 (C=N, C=C stretches of pyridine rings) |

Supramolecular Assembly with Metal Ions

This compound readily forms stable complexes with a variety of transition metal ions, such as iron(II) and ruthenium(II), to generate discrete mononuclear or polynuclear supramolecular assemblies.[6][7] The stoichiometry of the resulting complex is typically [M(ligand)₂]ⁿ⁺, where M is the metal ion and n is the charge of the complex.

Experimental Protocol: Synthesis of a [Fe(this compound)₂]²⁺ Complex

This protocol describes the formation of a homoleptic bis-terpyridine iron(II) complex.[5]

Materials:

-

This compound

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Methanol

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Prepare a solution of this compound (0.26 g, 1.0 mmol) in 20 mL of dichloromethane.

-

In a separate flask, prepare a hot solution of the iron(II) salt (0.5 mmol) in 20 mL of methanol.

-

Add the hot iron(II) solution dropwise to the ligand solution with continuous stirring. An immediate color change to deep purple or red should be observed.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Induce precipitation of the complex by adding an excess of a saturated methanolic solution of ammonium hexafluorophosphate.

-

Collect the precipitate by filtration, wash with a small amount of ice-cold methanol, and then with diethyl ether.

-

Dry the resulting solid under vacuum.

Quantitative Data for Supramolecular Assembly

The formation and stability of metal-ligand complexes can be quantified by various parameters. The following table provides typical quantitative data for the assembly of terpyridine-based ligands with metal ions.

| Parameter | Metal Ion | Value | Technique |

| Formation Constant (K) | Zn(II) | 8.4 x 10³ M⁻¹ | UV-Vis Titration |

| Cu(II) | 1 x 10⁶ M⁻¹ | UV-Vis Titration | |

| Reaction Yield | Fe(II) | >90% | Gravimetric |

| Ru(II) | >85% | Gravimetric | |

| UV-Vis λmax (MLCT) | Fe(II) | ~550-580 nm | UV-Vis Spectroscopy |

| Ru(II) | ~480-500 nm | UV-Vis Spectroscopy |

Note: The formation constants are for a related 2,6-di(pyrimidin-4-yl)pyridine ligand and are indicative of the strong binding affinity of such tridentate nitrogen ligands.[8]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this document.

Caption: Workflow for the synthesis of the terpyridine ligand.

Caption: Workflow for the supramolecular assembly of the Fe(II) complex.

Applications in Supramolecular Chemistry and Drug Development

The unique properties of this compound and its metal complexes have led to their application in various fields:

-

Construction of Metallo-supramolecular Architectures: This ligand is a key component in the self-assembly of discrete metallo-macrocycles, cages, and coordination polymers.[5] The directionality of the terpyridine unit and the coordination preferences of the metal ion dictate the final architecture.

-

Functional Materials: The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in sensors, catalysts, and molecular electronics.[1]

-

Drug Delivery and Therapeutics: The ability to form well-defined nanostructures makes these supramolecular assemblies promising candidates for drug delivery systems. Furthermore, terpyridine-metal complexes have been investigated for their potential as anticancer agents.[9] The aldehyde functionality allows for the attachment of targeting moieties or therapeutic agents.

Conclusion